molecular formula C13H10N2O B11893429 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile CAS No. 1346691-53-9

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

Cat. No.: B11893429
CAS No.: 1346691-53-9
M. Wt: 210.23 g/mol
InChI Key: FIECQRFDEBBALP-UHFFFAOYSA-N
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Description

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H10N2O It is a heterocyclic aromatic compound that contains both a pyridine ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-cyanopyridine with formaldehyde in the presence of a base to form the hydroxymethyl derivative. This reaction typically requires mild conditions and can be carried out at room temperature.

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-(hydroxymethyl)pyridine is coupled with a bromobenzonitrile in the presence of a palladium catalyst. This method allows for the formation of the desired product with high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and improve process efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of 2-(5-(carboxymethyl)pyridin-3-yl)benzonitrile.

    Reduction: Formation of 2-(5-(aminomethyl)pyridin-3-yl)benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The hydroxymethyl and nitrile groups can interact with various molecular targets, leading to changes in biological activity. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile
  • 2-(5-(Hydroxymethyl)pyridin-4-yl)benzonitrile
  • 2-(5-(Hydroxymethyl)pyridin-3-yl)benzamide

Uniqueness

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is unique due to the specific positioning of the hydroxymethyl group on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

CAS No.

1346691-53-9

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2

InChI Key

FIECQRFDEBBALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO

Origin of Product

United States

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